8-amino-4-methyl-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one
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Description
8-amino-4-methyl-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one is a useful research compound. Its molecular formula is C10H9F3N2O2 and its molecular weight is 246.189. The purity is usually 95%.
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Scientific Research Applications
Biological Activity Research
Research has synthesized novel 1,3-benzoxazine and aminomethyl compounds from eugenol, studying their biological activity. The brine shrimp lethality test (BST) indicated potential bioactivity, highlighting the relevance of 1,3-benzoxazine derivatives in biological research (Rudyanto et al., 2014).
Antiviral Activity
Purine conjugates, including 7,8-difluoro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine, have been studied for their in vitro antiviral activity against influenza A and B viruses. These derivatives exhibited moderate activity against the influenza A (H1N1) virus, demonstrating the potential of benzoxazine derivatives in antiviral research (Krasnov et al., 2021).
Antibacterial Activity
Compounds synthesized from O-Amino Phenol and Maleic Anhydride, including benzoxazine analogues, were screened for antibacterial activity against various strains like E. coli and Staphylococcus aureus. Some compounds showed significant activity, suggesting the importance of benzoxazine derivatives in developing new antibacterial agents (Kadian et al., 2012).
Synthesis and Molecular Structure Studies
Studies have been conducted on the synthesis and molecular structure of benzoxazine compounds. This includes exploring various synthesis methods and analyzing the resulting molecular structures, which contributes to a deeper understanding of benzoxazine chemistry (Hwang et al., 2006).
Synthesis of Chiral Amino Acid Derivatives
Research has been done on the synthesis of chiral amino acid derived 3,4-dihydro-2H-benzo[b][1,4]thiazines, an advanced synthetic intermediate for the synthesis of antibiotics like levofloxacin. This highlights the role of benzoxazine derivatives in synthesizing medically significant compounds (Parai & Panda, 2009).
Properties
IUPAC Name |
8-amino-4-methyl-6-(trifluoromethyl)-1,4-benzoxazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3N2O2/c1-15-7-3-5(10(11,12)13)2-6(14)9(7)17-4-8(15)16/h2-3H,4,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLHMRCAEYDOTOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)COC2=C(C=C(C=C21)C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.